Saturated 4-Amino IZD Scaffold Shows Markedly Higher Potency for PTP1B than Unsaturated or TDZ Analogs
In a direct head-to-head comparison within the same peptidic inhibitor backbone, the saturated isothiazolidinone (IZD) heterocycle (Compound 42) was identified as the most potent phosphotyrosine (pTyr) mimetic for PTP1B inhibition [1]. The saturated IZD (42) demonstrated approximately 10-fold greater potency compared to the difluoromethylphosphonate (DFMP) mimetic and was clearly superior to its unsaturated IZD counterpart (25), a thiadiazolidinone (TDZ, 38), and a regioisomeric unsaturated IZD (31) [1]. This demonstrates that the unique saturated S,N-heterocycle with the 4-amino substitution is critical for maximizing inhibitory activity.
| Evidence Dimension | PTP1B inhibitory potency |
|---|---|
| Target Compound Data | Saturated IZD (42): Most potent pTyr mimetic; ~10-fold improved potency over DFMP [1] |
| Comparator Or Baseline | Unsaturated IZD (25), TDZ (38), regioisomeric unsaturated IZD (31), DFMP mimetic [1] |
| Quantified Difference | Saturated IZD (42) is the most potent heterocyclic pTyr mimetic; ~10-fold more potent than DFMP [1] |
| Conditions | In vitro PTP1B enzyme inhibition assay using peptidic inhibitor scaffolds [1] |
Why This Matters
For procurement, selecting the 4-amino-3-isothiazolidinone scaffold ensures access to the most potent core pharmacophore for PTP inhibitor development, avoiding the significant potency loss observed with unsaturated or alternative heterocycles.
- [1] Yue, E. W., et al. (2006). Isothiazolidinone heterocycles as inhibitors of protein tyrosine phosphatases: synthesis and structure-activity relationships of a peptide scaffold. Bioorganic & Medicinal Chemistry, 14(17), 5833-5849. View Source
